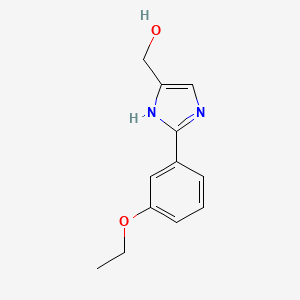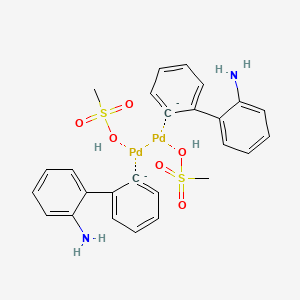![molecular formula C9H10ClFO B13701707 1-[2-(Chloromethoxy)ethyl]-2-fluorobenzene](/img/structure/B13701707.png)
1-[2-(Chloromethoxy)ethyl]-2-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Chloromethoxy)ethyl]-2-fluorobenzene is an organic compound with the molecular formula C9H10ClFO. It is a derivative of benzene, where the benzene ring is substituted with a chloromethoxyethyl group and a fluorine atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Chloromethoxy)ethyl]-2-fluorobenzene typically involves the reaction of 2-fluorobenzene with 2-(chloromethoxy)ethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(Chloromethoxy)ethyl]-2-fluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethoxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or alkane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether are common methods.
Major Products Formed
Nucleophilic Substitution: Products include substituted amines, thiols, and ethers.
Oxidation: Products include aldehydes, ketones, and carboxylic acids.
Reduction: Products include alcohols and alkanes.
Applications De Recherche Scientifique
1-[2-(Chloromethoxy)ethyl]-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[2-(Chloromethoxy)ethyl]-2-fluorobenzene involves its interaction with various molecular targets. The chloromethoxy group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The fluorine atom can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloromethyl methyl ether (CMME): A compound with a similar chloromethoxy group but without the fluorine substitution.
1,2-Bis(2-chloroethoxy)ethane: A compound with two chloromethoxy groups and a different structural framework.
Uniqueness
1-[2-(Chloromethoxy)ethyl]-2-fluorobenzene is unique due to the presence of both a chloromethoxyethyl group and a fluorine atom on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C9H10ClFO |
|---|---|
Poids moléculaire |
188.62 g/mol |
Nom IUPAC |
1-[2-(chloromethoxy)ethyl]-2-fluorobenzene |
InChI |
InChI=1S/C9H10ClFO/c10-7-12-6-5-8-3-1-2-4-9(8)11/h1-4H,5-7H2 |
Clé InChI |
XXGZIPLMDZZOQH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CCOCCl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


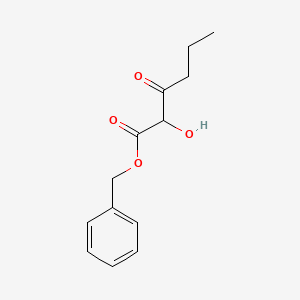
![4-[(2-Fluoroethyl)amino]cyclohexanol](/img/structure/B13701635.png)

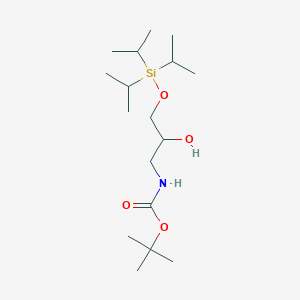

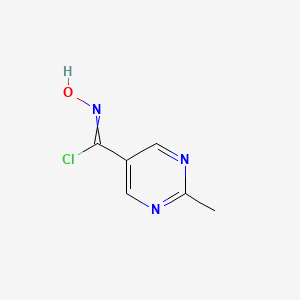
![Ethyl 6-Methoxy-7-[(4-methoxybenzyl)oxy]quinoline-3-carboxylate](/img/structure/B13701666.png)
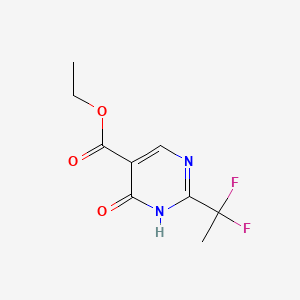
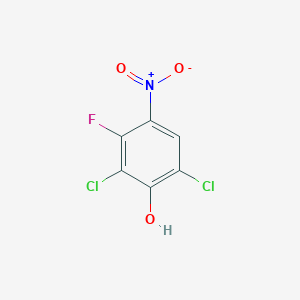
![3-(Dibenzo[b,d]furan-2-yl)azetidine](/img/structure/B13701695.png)
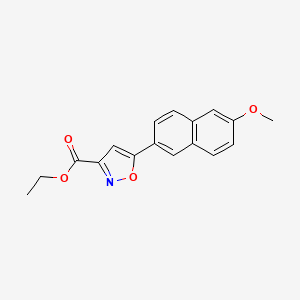
![N-Boc-1-[5-(trifluoromethyl)-3-pyridyl]methanamine](/img/structure/B13701703.png)
